Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate
CAS No.: 861212-58-0
Cat. No.: VC4459618
Molecular Formula: C18H14N2O3S2
Molecular Weight: 370.44
* For research use only. Not for human or veterinary use.
![Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate - 861212-58-0](/images/structure/VC4459618.png)
Specification
CAS No. | 861212-58-0 |
---|---|
Molecular Formula | C18H14N2O3S2 |
Molecular Weight | 370.44 |
IUPAC Name | methyl 6-[2-(thiophene-2-carbonylamino)phenyl]sulfanylpyridine-3-carboxylate |
Standard InChI | InChI=1S/C18H14N2O3S2/c1-23-18(22)12-8-9-16(19-11-12)25-14-6-3-2-5-13(14)20-17(21)15-7-4-10-24-15/h2-11H,1H3,(H,20,21) |
Standard InChI Key | OPHFUSAOHYQMCU-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CN=C(C=C1)SC2=CC=CC=C2NC(=O)C3=CC=CS3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure integrates three key moieties:
-
A nicotinic acid methyl ester backbone, providing a pyridine ring system.
-
A 2-[(2-thienylcarbonyl)amino]phenyl group attached via a sulfanyl (-S-) linker at the 6-position of the pyridine ring.
-
A thiophene-derived carbonyl group, introducing electron-withdrawing characteristics and planar rigidity.
The SMILES notation and InChIKey confirm the connectivity of these groups. X-ray crystallography data remain unavailable, but computational models predict a twisted conformation due to steric interactions between the phenyl and thienyl groups.
Table 1: Physicochemical Properties of Methyl 6-({2-[(2-Thienylcarbonyl)Amino]Phenyl}Sulfanyl)Nicotinate
Synthesis and Manufacturing Considerations
Synthetic Routes
While detailed protocols are proprietary, the compound is likely synthesized through a multi-step sequence:
-
Nicotinate Core Functionalization: Methyl 6-chloronicotinate undergoes nucleophilic aromatic substitution with a mercaptoaniline derivative to introduce the phenylsulfanyl group.
-
Thienylcarbonyl Attachment: The resulting amine reacts with 2-thiophenecarbonyl chloride under Schotten-Baumann conditions to form the final product .
Critical challenges include:
-
Regioselectivity: Ensuring substitution occurs exclusively at the 6-position of the pyridine ring.
-
Purification: Removing byproducts such as unreacted thiophenecarbonyl chloride and oligomeric species.
Table 2: Key Reaction Parameters
Parameter | Optimal Value |
---|---|
Reaction Temperature | 0–5°C (Step 1); 25°C (Step 2) |
Catalyst | Pyridine (for HCl scavenging) |
Yield | ~40–60% (isolated) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume